molecular formula C23H23FN4O2 B057151 5,6,7,8-Tetradehydro Risperidone CAS No. 108855-18-1

5,6,7,8-Tetradehydro Risperidone

Cat. No.: B057151
CAS No.: 108855-18-1
M. Wt: 406.5 g/mol
InChI Key: NNAGVKRGLGDZRM-UHFFFAOYSA-N
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Description

3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one is a member of the class of pyridopyrimidines. This compound is characterized by its complex structure, which includes a 6-fluoro-1,2-benzoxazole moiety, a piperidine ring, and a pyridopyrimidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one involves multiple steps:

    Formation of the Benzoxazole Moiety: The initial step involves the synthesis of the 6-fluoro-1,2-benzoxazole ring. This can be achieved through the cyclization of 2-amino-4-fluorophenol with a suitable carboxylic acid derivative under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is synthesized by reacting 1,4-dibromobutane with piperidine in the presence of a base such as potassium carbonate.

    Coupling Reactions: The benzoxazole and piperidine intermediates are then coupled using a suitable linker, such as ethyl bromoacetate, under basic conditions to form the desired intermediate.

    Formation of the Pyridopyrimidinone Core: The final step involves the cyclization of the intermediate with 2-methylpyridine-3-carboxylic acid under acidic conditions to form the pyridopyrimidinone core.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential use in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder due to its interaction with neurotransmitter receptors.

    Biological Research: The compound is used in studies related to receptor binding and signal transduction pathways.

    Chemical Biology: It serves as a tool compound for investigating the role of specific receptors in cellular processes.

    Pharmaceutical Industry: The compound is explored for its potential as a lead compound in drug development.

Mechanism of Action

The mechanism of action of 3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine and serotonin receptors, modulating their activity and thereby influencing neurotransmission. This modulation helps in alleviating symptoms of psychiatric disorders by restoring the balance of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one is unique due to its specific structural features, such as the presence of a benzoxazole moiety and a piperidine ring. These features contribute to its distinct pharmacological profile and make it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h2-6,10,14,16H,7-9,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAGVKRGLGDZRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3.3 parts of 3-(2-chloroethyl)-2-methyl-4H-pyrido-[1,2-a]pyrimidin-4-one, 3.3 parts of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, 8 parts of sodium carbonate, 1 part of potassium iodide and 120 parts of 4-methyl-2-pentanone was stirred and refluxed for 3 hours. The reaction mixture was cooled, water was added and the layers were separated. The organic phase was dried, filtered and evaporated. The residue was purified by column chromatography over silica gel using a mixture of trichloromethane and methanol (95:5 by volume) as eluent. The pure fractions were collected and the eluent was evaporated. The residue was crystallized from 4-methyl-2-pentanone, yielding 1.2 parts (19%) of 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; mp. 170.4° C. (compound 11).
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